molecular formula C9H15NO2 B107519 4-(2-Methylpropyl)piperidine-2,6-dione CAS No. 916982-10-0

4-(2-Methylpropyl)piperidine-2,6-dione

Cat. No. B107519
M. Wt: 169.22 g/mol
InChI Key: FNAQPQLVCOZGRH-UHFFFAOYSA-N
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Description

The compound "4-(2-Methylpropyl)piperidine-2,6-dione" is a derivative of the piperidine-2,6-dione family, which is known for its potential in pharmaceutical applications. Piperidine-2,6-diones are a class of compounds that have been extensively studied due to their relevance in drug development and their presence in various natural products .

Synthesis Analysis

The synthesis of piperidine-2,6-dione derivatives often involves traditional carbonyl compound transformations or novel anionic enolate rearrangements. These methods allow for the preparation of structurally diverse compounds in both racemic and enantiopure forms. For instance, the synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones has been achieved, and the enantiomers of these compounds have been separated using HPLC or by crystallization . Similarly, an improved synthesis method has been described for 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, which can be adapted to prepare homologues with various alkyl substituents .

Molecular Structure Analysis

The molecular structure of piperidine-2,6-dione derivatives can be complex, with the piperidine ring forming dihedral angles with attached moieties. For example, in the crystal structure of 4,4-dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)piperidin-2,6-dione, the piperidine ring makes significant dihedral angles with the phenyl and phenylamine groups, indicating the flexibility and conformational diversity of these molecules .

Chemical Reactions Analysis

Piperidine-2,6-dione derivatives can participate in various chemical reactions due to their reactive carbonyl groups and the presence of other functional groups. The reactivity profiles of these dione-type molecules make them suitable for constructing functionalized piperidine systems with high synthetic potential. These reactions are crucial for the development of pharmaceutically relevant compounds and the synthesis of natural products .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine-2,6-dione derivatives are influenced by their molecular structure and substituents. For example, the presence of alkyl substituents can significantly affect the inhibitory activity of these compounds against enzymes like human placental aromatase. The inhibitory potency can vary with different alkyl chain lengths, as seen in the Ki values for various derivatives . Additionally, the crystal structure analysis reveals inter- and intramolecular hydrogen interactions, which can impact the solubility, stability, and overall physical properties of these compounds .

Scientific Research Applications

  • Scientific Field: Treatment of Sickle Cell Disease and β-Thalassemia

    • Summary of Application: “4-(2-Methylpropyl)piperidine-2,6-dione” is a part of a series of novel substituted piperidine-2,6-dione derivatives that are used in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels . These are useful for the treatment of sickle cell disease and β-thalassemia .
    • Results or Outcomes: The treatment has shown to be effective in reducing the symptoms of sickle cell disease and β-thalassemia .
  • Scientific Field: Drug Synthesis

    • Summary of Application: “4-(2-Methylpropyl)piperidine-2,6-dione” is a valuable and versatile synthetic intermediate in organic synthesis . It is especially important in the design of PROTAC drugs .
    • Methods of Application: The compound can be synthesized from abundant acetates and acrylamides using potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes .
    • Results or Outcomes: This method of synthesis has been shown to be simple and efficient, providing a wide range of piperidine-2,6-diones in good yields .

Safety And Hazards

4-(2-Methylpropyl)piperidine-2,6-dione is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Piperidine-2,6-diones are privileged heterocyclic scaffolds that are frequently found in numerous drugs. They serve as valuable and versatile synthetic intermediates in organic synthesis. A series of important compounds can be rapidly constructed with piperidine-2,6-diones as starting material . Therefore, the synthesis of piperidine-2,6-diones has received considerable attention and will likely continue to be a focus of future research.

properties

IUPAC Name

4-(2-methylpropyl)piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-6(2)3-7-4-8(11)10-9(12)5-7/h6-7H,3-5H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAQPQLVCOZGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC(=O)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylpropyl)piperidine-2,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Ponnusamy, SID Presley, P Nagapillai… - Indian J. Heterocycl …, 2018 - researchgate.net
ABSTRACTPregabalin, baclofen, and 3-phenibut are γ-aminobutyric acidB receptors used as anticonvulsant agents. The racemic forms of these anticonvulsants have been prepared by …
Number of citations: 2 www.researchgate.net

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